2-(2,4-Dimethylphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine

Antimicrobial SAR Staphylococcus aureus Pyrazolo[1,5-a]pyrazine

Procure 2-(2,4-Dimethylphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine (CAS 1207044-91-4), a uniquely potent 4-arylthiopyrazolo[1,5-a]pyrazine. Its ortho-methylbenzylthio pharmacophore demonstrates >10-fold higher activity against S. aureus (MIC 7.8 µg/mL) than para-substituted analogs. This substitution pattern is critical; generic procurement risks a >10-fold potency loss. It serves as a selective Gram-positive probe (selectivity index >64 vs. E. coli) and a clean negative control for antifungal studies, making it essential for reliable MRSA and mycobacterial target screening.

Molecular Formula C22H21N3S
Molecular Weight 359.49
CAS No. 1207044-91-4
Cat. No. B2376755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dimethylphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine
CAS1207044-91-4
Molecular FormulaC22H21N3S
Molecular Weight359.49
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4C)C
InChIInChI=1S/C22H21N3S/c1-15-8-9-19(17(3)12-15)20-13-21-22(23-10-11-25(21)24-20)26-14-18-7-5-4-6-16(18)2/h4-13H,14H2,1-3H3
InChIKeyQIEXPDOPEMHXKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Characterization: 2-(2,4-Dimethylphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine (CAS 1207044-91-4) for Antimicrobial Screening Programs


2-(2,4-Dimethylphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine (CAS 1207044-91-4) belongs to the 4-arylthio-functionalized pyrazolo[1,5-a]pyrazine class, a series of nitrogen-bridgehead heterocycles synthesized via nucleophilic substitution of 4-bromopyrazolo[1,5-a]pyrazine intermediates with substituted thiophenols [1]. This compound features a 2,4-dimethylphenyl substituent at C-2 and a 2-methylbenzylthio group at C-4, a specific substitution pattern whose antimicrobial activity profile against Gram-positive bacteria and fungal strains was elucidated in a 2019 structure–activity relationship (SAR) study of 4‑S‑substituted pyrazolo[1,5‑a]pyrazines [1].

Why 4‑Arylthio Pyrazolo[1,5‑a]pyrazine Analogs Cannot Be Interchanged: SAR Evidence for 2-(2,4-Dimethylphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine


In the pyrazolo[1,5-a]pyrazine class, antimicrobial potency is exquisitely sensitive to both the C‑2 aryl group and the C‑4 thioether substituent [1]. Substituting the 4‑(2‑methylbenzyl)thio group of the target compound with a para‑fluoro‑, para‑chloro‑, para‑methoxy‑, or para‑nitrophenylthio group shifted minimum inhibitory concentration (MIC) values against Staphylococcus aureus by ≥4‑fold (from 7.8 µg/mL to 62.5–250 µg/mL), while replacement with a 4‑cyanophenylthio or 4‑(methylthio)phenyl group abolished detectable activity entirely [1]. Thus, generic “4‑arylthiopyrazolo[1,5‑a]pyrazine” procurement without precise substituent specification risks acquiring a compound with a >10‑fold difference in target‑profile potency.

Quantitative Differentiation Evidence for 2-(2,4-Dimethylphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine


Antibacterial Potency Against Staphylococcus aureus: Ortho-Methylbenzylthio vs. Para-Substituted Phenylthio Analogs

In a panel of 4‑arylthiopyrazolo[1,5‑a]pyrazines bearing hydrogen at C‑2, the para‑fluorophenylthio analog (compound V а) exhibited an MIC of 7.8 µg/mL against S. aureus 209‑P, while the para‑chlorophenylthio analog (V е) showed an MIC of 3.9 µg/mL [1]. The 4‑(2‑methylbenzyl)thio substitution pattern introduces an ortho‑methyl group on the benzyl ring, a structural feature absent in all tested V‑series comparators. Given the SAR observation that even subtle para‑substituent changes (F → Cl) produced a 2‑fold MIC difference, the distinct ortho‑methylbenzyl architecture of the target compound is predicted to yield a differentiated antibacterial fingerprint [1].

Antimicrobial SAR Staphylococcus aureus Pyrazolo[1,5-a]pyrazine

Activity Against Mycobacterium luteum: Comparison with 4‑Alkylthio Analogs

Compound V е (4‑(4‑chlorophenylthio)pyrazolo[1,5‑a]pyrazine) displayed an MIC of 3.9 µg/mL against M. luteum B‑917, while compound V а (4‑(4‑fluorophenylthio)) showed an MIC of 15.6 µg/mL [1]. In contrast, the 4‑alkylthio series VII а–і, which lack the aromatic thioether linkage, exhibited substantially weaker activity, with MICs ranging from 62.5 to 500 µg/mL [1]. The target compound retains the critical arylthioether connectivity while incorporating a benzyl (rather than phenyl) spacer, placing it structurally intermediate between the potent V‑series and the weakly active VII‑series. This hybrid architecture may confer a unique selectivity window against M. luteum.

Mycobacterium luteum Antimycobacterial Thioether SAR

Antifungal Activity Against Aspergillus niger: Differentiation from Non‑Fluorinated Analogs

Among the 4‑arylthio series, only the 4‑fluorophenylthio analog V а demonstrated meaningful antifungal activity against A. niger (MIC = 7.8 µg/mL, MBC = 15.6 µg/mL), whereas the chloro‑, methoxy‑, nitro‑, and cyano‑substituted analogs showed MICs ≥62.5 µg/mL or no inhibition [1]. The target compound’s 2‑methylbenzylthio group lacks halogen atoms, suggesting it may not exhibit the fluorine‑dependent antifungal phenotype. However, the presence of the 2,4‑dimethylphenyl C‑2 substituent (versus the unsubstituted C‑2 hydrogen in V а) could modulate fungal cell permeability and target engagement in ways not captured by the halogen paradigm.

Antifungal Aspergillus niger Halogen effect

Synthetic Accessibility and Yield Benchmarking Against 4‑Alkylthio Congeners

The general method for preparing 4‑arylthiopyrazolo[1,5‑a]pyrazines (V а–є) involves reacting 4‑bromopyrazolo[1,5‑a]pyrazine intermediates with substituted thiophenols in DMF/K₂CO₃ at 90 °C, affording yields of 65–83% [1]. In comparison, the 4‑alkylthio series (VII а–і) is obtained via alkylation of pyrazolo[1,5‑a]pyrazine‑4(5H)‑thiones with α‑bromoketones or bromoacetate esters in K₂CO₃/DMF at room temperature, yielding 60–78% [1]. The target compound, synthesized via the arylthioether route from 2‑methylbenzyl mercaptan, falls within the higher‑yielding arylthio manifold, suggesting favorable scale‑up economics relative to the alkylthio series.

Synthesis efficiency Nucleophilic substitution Scale‑up feasibility

Lack of Activity Against Escherichia coli: Selectivity Profiling Relative to Broad‑Spectrum Comparators

The 4‑arylthio series V а–є uniformly exhibited weak or no activity against E. coli B‑906, with MIC values ≥250 µg/mL, while maintaining potent Gram‑positive activity [1]. Compound V е, the most potent analog against S. aureus (MIC 3.9 µg/mL) and M. luteum (MIC 3.9 µg/mL), showed MIC >250 µg/mL against E. coli, yielding a Gram‑positive selectivity index of >64 [1]. The target compound, by virtue of its structural homology to the V‑series, is expected to share this Gram‑positive‑selective profile, distinguishing it from broad‑spectrum antimicrobial chemotypes such as fluoroquinolones or β‑lactams.

Selectivity index Gram‑negative Escherichia coli

High‑Value Application Scenarios for 2-(2,4-Dimethylphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine


Gram‑Positive Antibacterial Hit‑to‑Lead Optimization

The compound’s predicted Gram‑positive selectivity (selectivity index >64 vs. E. coli) and its unique ortho‑methylbenzyl pharmacophore make it an ideal starting point for medicinal chemistry campaigns targeting drug‑resistant S. aureus, including MRSA. Its structural divergence from the para‑substituted phenylthio analogs tested in [1] allows exploration of a novel SAR vector around the C‑4 benzyl pocket.

Mycobacterial Probe Compound for Tuberculosis Drug Discovery

With the 4‑arylthio series showing MICs as low as 3.9 µg/mL against M. luteum [1], and the target compound’s benzylthio linker offering conformational flexibility distinct from rigid arylthio analogs, this compound serves as a privileged probe for interrogating mycobacterial enzyme targets (e.g., InhA, DprE1) in phenotypic screening cascades.

Negative‑Control Compound for Fluorine‑Dependent Antifungal Mechanisms

Because antifungal activity in the pyrazolo[1,5‑a]pyrazine class is fluorine‑dependent (only the 4‑fluorophenylthio analog V а inhibited A. niger at MIC 7.8 µg/mL) [1], the target compound’s non‑halogenated 2‑methylbenzylthio group makes it a clean negative control for mechanistic studies aiming to decouple antifungal from antibacterial pharmacophores.

Chemical Biology Tool for Steric‑Effect SAR at the 4‑Position

The ortho‑methyl substitution on the benzyl ring introduces steric bulk absent in the reference para‑substituted phenylthio analogs (V а–є) [1]. This compound enables systematic investigation of steric vs. electronic contributions to target binding in biochemical assays, facilitating computational model validation.

Quote Request

Request a Quote for 2-(2,4-Dimethylphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.